1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-

ACE inhibition Stereochemistry-activity relationship Antihypertensive drug discovery

(8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (CAS 83552-44-7) is a chiral, non-proteinogenic α-amino acid characterized by a rigid spirocyclic framework in which a pyrrolidine ring is fused via a dithiolane ketal to generate a constrained proline mimetic. This (8S)-configured building block is formally defined by ChEBI as the azaspiro compound that condenses with the carboxy group of N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanine to form the ACE inhibitor prodrug spirapril.

Molecular Formula C7H11NO2S2
Molecular Weight 205.3 g/mol
CAS No. 83552-44-7
Cat. No. B3057663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-
CAS83552-44-7
Molecular FormulaC7H11NO2S2
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CSC2(S1)CC(NC2)C(=O)O
InChIInChI=1S/C7H11NO2S2/c9-6(10)5-3-7(4-8-5)11-1-2-12-7/h5,8H,1-4H2,(H,9,10)/t5-/m0/s1
InChIKeyPRRCQQGBVXMEKW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (CAS 83552-44-7): Chiral Spirocyclic Core for ACE and HCV Protease Inhibitors


(8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (CAS 83552-44-7) is a chiral, non-proteinogenic α-amino acid characterized by a rigid spirocyclic framework in which a pyrrolidine ring is fused via a dithiolane ketal to generate a constrained proline mimetic. This (8S)-configured building block is formally defined by ChEBI as the azaspiro compound that condenses with the carboxy group of N-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-L-alanine to form the ACE inhibitor prodrug spirapril [1]. The scaffold also appears as the P2 substituent in boceprevir-derived HCV NS3/4A protease inhibitors, where it replaces the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety [2]. Its molecular formula is C7H11NO2S2 with a molecular weight of 205.3 g/mol, and commercial sources typically supply it at purities of 95–98% .

Why Generic Proline Analogs Cannot Substitute for (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid in Stereospecific Drug Scaffolds


The (8S) absolute configuration of the carboxylic acid-bearing carbon is mandatory for the bioactivity of downstream drug molecules; the corresponding (8R)-enantiomer or racemic mixture generates diastereomers with markedly reduced or abolished target binding [1]. Moreover, the dithiolane ketal imposes a unique conformational rigidity that cannot be replicated by simple proline, 4-thiaproline, or 3-azabicyclo[3.1.0]hexane analogs—the sulfur atoms alter both ring electronics and the spatial orientation of the carboxylate pharmacophore that coordinates the active-site zinc in angiotensin-converting enzyme (ACE) and anchors the P2 residue in the HCV NS3 protease substrate pocket [2]. Substitution with achiral or differently configured spiro intermediates introduces impurities that propagate through multi-step syntheses, compromising both regulatory compliance and pharmacological reproducibility.

Quantitative Differentiation Evidence for (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid Against Closest Comparators


Stereochemical Configuration Drives ACE Inhibitory Potency: Spiraprilat (8S-Derived) vs. RSS Stereoisomer and Enalaprilat

The (8S)-configured spiro intermediate is the direct precursor to spiraprilat, the active diacid metabolite of spirapril. In head-to-head in vitro ACE inhibition assays, spiraprilat (bearing the (8S)-carboxylate derived from CAS 83552-44-7) exhibited an IC50 of 0.8 nM [1]. The corresponding RSS stereoisomers (synthesized from the (8R)-enantiomer of the spiro intermediate) were also prepared and evaluated; the RSS isomers demonstrated substantially reduced potency [1]. Furthermore, in direct comparison, spiraprilat (IC50 0.8 nM) was more potent than enalaprilat in vitro [1]. In vivo, the prodrug spirapril showed an ID50 of 16 µg/kg (i.v., anesthetized rat), whereas the active diacid spiraprilat showed an ID50 of 8 µg/kg [1].

ACE inhibition Stereochemistry-activity relationship Antihypertensive drug discovery

Dithiaspiro P2 Substituent Surpasses 3-Azabicyclohexane P2 in HCV NS3 Protease Inhibitor Potency and Exposure

In a systematic structure-activity relationship study aimed at replacing the P2 (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid of boceprevir, the (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid scaffold (compound 2 in the study) was evaluated [1]. The optimized inhibitor 25, incorporating this dithiaspiro P2 substituent, achieved a binding constant Ki* of 7 nM and an antiviral EC90 of 30 nM in the replicon assay [1]. Critically, this compound demonstrated an improved rat exposure (AUC) of 2.56 µM·h, addressing a key pharmacokinetic liability of the first-generation boceprevir scaffold [1]. By comparison, the original boceprevir P2 (3-azabicyclohexane) series suffered from limited rat oral exposure, motivating the P2 replacement effort [1].

HCV NS3 protease Boceprevir analog P2 substituent SAR

Dithiaspiro Scaffold Confers Gelatinase A (MMP-2) Inhibitory Activity Superior to Quinoxalinone Peptidomimetics

Two independent series of hydrazide-based peptidomimetics were evaluated for gelatinase A (MMP-2) inhibition: quinoxalinone-based (series I and II) and 1,4-dithia-7-azaspiro[4.4]nonane-based (series III) [1]. Both series displayed selectivity for gelatinase A over aminopeptidase N (APN), with IC50 values in the micromolar range; however, several DAN-derivatives demonstrated enhanced gelatinase A inhibition compared to the positive control LY52 [1][2]. In a related sulfonamide DAN series, compounds 2b, 3a, 4a–d, 6a, 6d, and 7a–d exhibited more potent gelatinase A inhibition than LY52 [2]. The positive control LY52 showed an IC50 of 0.95 ± 0.09 µM against MMP-2 in the sulfonyl phosphonic DAN study [3], confirming that optimized DAN derivatives can achieve sub-micromolar potency.

Gelatinase A inhibition MMP-2 Peptidomimetic design

Spirapril (8S-Spiro Prodrug) Demonstrates Clinically Comparable Antihypertensive Efficacy to Enalapril with Differentiated Dual-Route Elimination

In well-controlled clinical trials, spirapril—whose core is constructed from (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid—produced blood pressure reductions comparable to enalapril (18/17 vs. 19/14 mmHg; n = 201) and captopril (10/10 vs. 9/9 mmHg; n = 169) [1]. Unlike enalaprilat, which is exclusively renally eliminated, spiraprilat undergoes both renal and hepatic elimination, providing a pharmacokinetic advantage in patients with renal impairment [2]. The elimination half-life of spiraprilat is approximately 40 hours, enabling once-daily dosing, and the recommended therapeutic dose of 6 mg does not require titration [2].

Antihypertensive Clinical comparison Pharmacokinetic differentiation

High-Value Application Scenarios for (8S)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid (CAS 83552-44-7) Based on Quantitative Differentiation Evidence


GMP Synthesis of Spirapril and Spiraprilat API: Stereospecific Intermediate Sourcing

Pharmaceutical manufacturers producing spirapril (Renormax) or its active metabolite spiraprilat as an API or reference standard require the (8S)-configured dithiaspiro intermediate at high enantiomeric purity (≥97% ee). As demonstrated by Smith et al. (1989), the RSS stereoisomers of spiraprilat exhibit substantially reduced ACE inhibitory potency [1]. Therefore, sourcing CAS 83552-44-7 with verified (8S) configuration and a certificate of analysis documenting chiral purity (e.g., by chiral HPLC or optical rotation) is a non-negotiable procurement requirement for regulatory filings (IND/NDA) and batch-to-batch reproducibility in commercial manufacturing. The intermediate is typically supplied as the free amino acid or as the hydrobromide salt (CAS 75776-79-3) for direct coupling with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine (ECPPA).

HCV NS3 Protease Inhibitor Lead Optimization: P2 Fragment Library Design

Medicinal chemistry teams pursuing second-generation HCV NS3/4A protease inhibitors with improved pharmacokinetic profiles should incorporate (S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid as a P2 building block. Arasappan et al. (2010) demonstrated that replacing the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid P2 with this dithiaspiro scaffold yielded inhibitor 25 with Ki* = 7 nM, EC90 = 30 nM, and a rat AUC of 2.56 µM·h [2]. The compound is suitable for parallel synthesis of focused libraries via amide coupling at the secondary amine (position 7), with the (8S)-carboxylic acid serving as a conserved zinc-binding or hydrogen-bonding anchor.

Gelatinase A (MMP-2) Selective Inhibitor Development: Spirocyclic Peptidomimetic Core

For academic and industrial groups developing selective MMP-2 inhibitors as anti-metastatic or anti-HIV-1 agents, the 1,4-dithia-7-azaspiro[4.4]nonane scaffold provides a rigid peptidomimetic core with established selectivity for gelatinase A over aminopeptidase N. Yang et al. (2016) and Shi et al. (2013) both reported DAN-derived hydrazide and sulfonamide series with gelatinase A inhibitory activity exceeding the positive control LY52 [3][4]. The free (8S)-carboxylic acid (CAS 83552-44-7) is the optimal starting material for diversification at the 7-position nitrogen, enabling systematic SAR exploration without the need for ester deprotection steps that may compromise stereochemical integrity.

Conformational Probe in Peptide and Peptidomimetic Chemistry: Rigid Proline Bioisostere

Structural biologists and peptide chemists seeking a conformationally constrained proline surrogate for turn induction or receptor pharmacophore mapping can employ (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid. The dithiolane ketal restricts the pyrrolidine ring puckering and fixes the relative orientation of the carboxylic acid and the secondary amine, enabling precise spatial presentation of appended pharmacophoric elements. This scaffold has been validated in two distinct protease inhibitor contexts—ACE (spiraprilat) and HCV NS3 (boceprevir analogs)—confirming its versatility as a privileged spirocyclic α-amino acid building block [1][2].

Quote Request

Request a Quote for 1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid, (8S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.